molecular formula C15H21Cl2NO2 B190048 Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride CAS No. 176524-12-2

Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride

Cat. No. B190048
M. Wt: 318.2 g/mol
InChI Key: HIWGELPPGDRVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride is C15H21Cl2NO2 . The InChI code is 1S/C15H19Cl2NO2.ClH/c1-2-20-14(19)15(6-3-7-18-10-15)9-11-4-5-12(16)13(17)8-11;/h4-5,8,18H,2-3,6-7,9-10H2,1H3;1H .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The first step of decomposition of these esters is the formation of the corresponding carboxylic acids and ethylene through a concerted six-membered cyclic transition state type of mechanism .


Physical And Chemical Properties Analysis

The average mass of Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride is 318.239 Da . The Monoisotopic mass is 317.094940 Da .

Scientific Research Applications

Synthetic Routes in Drug Development

A study on the synthetic routes of Vandetanib, a drug used for the treatment of certain types of cancer, identified ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride as a key intermediate. This compound undergoes a series of chemical transformations, including substitution, deprotection, methylation, nitration, reduction, and cyclization, showcasing its utility in complex organic syntheses and the pharmaceutical industry's manufacturing processes. The study emphasizes the compound's favorable yield and commercial value in industrial production scales, highlighting its importance in drug synthesis (W. Mi, 2015).

Material Science: Polymer Recycling

Research into the chemical recycling of poly(ethylene terephthalate) (PET) presents another application area for related chemical compounds. Although not directly involving ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride, this study illustrates the broader context of chemical transformations where such compounds could play a role. The recycling process involves hydrolysis and glycolysis, converting PET back into valuable monomers or secondary materials. This demonstrates the compound's potential utility in material science and recycling technologies, where its chemical properties could facilitate the breakdown or modification of polymers (G. Karayannidis & D. Achilias, 2007).

Food and Beverage Industry: Safety and Quality Control

In the context of food safety and quality control, the study of ethyl carbamate (a compound related to ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride) in foods and beverages underscores the relevance of chemical analysis in monitoring and managing toxic substances. This research focuses on the detection, formation mechanisms, and reduction strategies of ethyl carbamate, a potential carcinogen. It highlights the importance of understanding the chemical properties and reactions of such compounds to ensure consumer safety and comply with health regulations (J. Weber & V. Sharypov, 2009).

Safety And Hazards

Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride may cause serious eye irritation and may cause respiratory irritation . It is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound could be valuable for various applications including drug discovery, organic synthesis, and medicinal chemistry.

properties

IUPAC Name

ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2.ClH/c1-2-19-14(18)15(8-3-9-17-11-15)10-12-4-6-13(16)7-5-12;/h4-7,17H,2-3,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWGELPPGDRVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592093
Record name Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride

CAS RN

176524-12-2
Record name Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.